BenchChemオンラインストアへようこそ!

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

SHP2 phosphatase inhibition HDAC selectivity Signaling pathway probe

4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a small-molecule heterocycle (MW 165.15 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class. It is characterized as a cell-permeable, allosteric inhibitor of Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2), a key regulator of the RAS-MAPK signaling pathway frequently dysregulated in RTK-driven cancers.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 62597-87-9
Cat. No. B1304386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS62597-87-9
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NO
InChIInChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10)
InChIKeySYXCCEBHPKLNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 62597-87-9): A Low-Molecular-Weight Allosteric SHP2 Inhibitor Scaffold for Targeted Procurement


4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a small-molecule heterocycle (MW 165.15 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class . It is characterized as a cell-permeable, allosteric inhibitor of Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2), a key regulator of the RAS-MAPK signaling pathway frequently dysregulated in RTK-driven cancers [1]. Its simple, low-molecular-weight scaffold distinguishes it from larger, more complex fused bicyclic SHP2 inhibitors, offering a unique starting point for fragment-based drug discovery and chemical probe development .

Why Generic Substitution of 4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Fails: Target Engagement and Scaffold Selectivity Risks


In-class compounds, including other pyrazolo[3,4-d]pyrimidines or allosteric SHP2 inhibitors like SHP099, cannot simply be interchanged with this compound. SHP099 is a larger, orally bioavailable inhibitor (IC50 70 nM) with a distinct binding mode [1]. While related pyrazolo[3,4-d]pyrimidines such as 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) are potent xanthine oxidase inhibitors (IC50 5.91 μM), their target profile is fundamentally different [2]. Critically, substitution without verification risks introducing off-target liabilities; this compound itself exhibits substantial selectivity for SHP2 over HDAC, a feature that may be diminished or lost in close analogs lacking the specific 4-hydroxyamino pharmacophore [3].

4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


SHP2 vs. HDAC Selectivity Window: A ~435-Fold Preference Defines Its Use as a Pathway-Specific Probe

This compound demonstrates a clear differentiation in its target engagement profile. It potently inhibits wild-type SHP2, while showing negligible activity against histone deacetylase (HDAC). This is in stark contrast to many dual SHP2/HDAC inhibitors reported in the literature, which, while having their own therapeutic rationale, are not suitable as pathway-specific probes [1]. The target compound's IC50 for SHP2 is 23 nM, compared to an IC50 of 10,000 nM (10 μM) for HDAC, yielding a selectivity index of approximately 435-fold [1][2].

SHP2 phosphatase inhibition HDAC selectivity Signaling pathway probe

Molecular Weight and Ligand Efficiency Advantage Over a Clinically-Stage Allosteric Inhibitor (SHP099)

The compound offers a significant structural advantage as a chemical probe or starting point for optimization due to its small size. It has a molecular weight of 165.15 g/mol . This is substantially lower than the canonical allosteric SHP2 inhibitor SHP099 (MW ~400-500 g/mol), which has a reported biochemical IC50 of 70-71 nM in various assays [1]. Despite its significantly lower molecular weight, the target compound retains single-digit to low double-digit nanomolar potency (IC50 23 nM), implying a superior ligand efficiency and a more synthetically accessible scaffold for further derivatization.

Ligand efficiency Fragment-based drug discovery Allosteric SHP2 inhibitor

Differentiation from Pyrazolo[3,4-d]pyrimidine Xanthine Oxidase Inhibitors: A Distinct Target Class and Pharmacophore Requirement

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is a known potent xanthine oxidase (XO) inhibitor (IC50 5.91 μM) [1]. While sharing the core scaffold, the target compound's substitution pattern—notably the 4-hydroxyamino and 1-methyl modifications—directs its binding activity away from XO and toward the allosteric tunnel of SHP2. This is a class-level inference based on pharmacophore modeling of the SHP2 allosteric site, where the hydroxyamino group is critical for forming key hydrogen bonds within the tunnel, a feature incompatible with the flat, planar requirements of the XO active site [2].

Target selectivity Pharmacophore specificity Xanthine oxidase vs. SHP2

Optimal Application Scenarios for 4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Based on Demonstrated Differentiation


SHP2-Dependent Signaling Pathway Dissection in RAS-MAPK Biology

This compound is the appropriate choice for experiments requiring acute, selective inhibition of SHP2 phosphatase activity to dissect its role in the RAS-MAPK cascade without concomitant HDAC inhibition. Its ~435-fold selectivity window (SHP2 IC50 23 nM vs. HDAC IC50 10,000 nM) ensures that observed phenotypic effects—such as p-ERK modulation—are attributable to SHP2 alone, unlike dual SHP2/HDAC inhibitors which confound pathway analysis [1][2].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Starting Point

With a molecular weight of 165.15 g/mol and high ligand efficiency (potent SHP2 IC50 of 23 nM), this compound serves as an ideal fragment hit for medicinal chemistry campaigns. It provides a synthetically tractable core with multiple vectors for chemical expansion, offering a strategic advantage over larger, more complex allosteric inhibitors like SHP099 (MW ~400-500 g/mol) that are less amenable to fragment growth strategies [3].

Chemical Probe for Validating Allosteric SHP2 Inhibition in Oncology Models

For target validation studies in RTK-driven cancer cell lines, this compound's mechanism as a cell-permeable allosteric SHP2 inhibitor that stabilizes the auto-inhibited conformation makes it a useful tool distinct from orthosteric site binders [4]. Its specificity profile mitigates the risk of off-target toxicity or epigenetic modulation that might be encountered with less selective in-class compounds, enabling cleaner interpretation of in vitro efficacy data.

Quote Request

Request a Quote for 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.